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Introduction
ATTO 590, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful

tool in the field of super-resolution microscopy.[1][2][3] Its exceptional photophysical properties,

including strong absorption, high fluorescence quantum yield, and remarkable photostability,

make it an ideal candidate for advanced imaging techniques that surpass the diffraction limit of

light.[1][2][3] This technical guide provides a comprehensive overview of ATTO 590's

applications in super-resolution microscopy, with a particular focus on Stimulated Emission

Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Photophysical Properties of ATTO 590
The performance of a fluorophore in super-resolution microscopy is fundamentally dictated by

its photophysical characteristics. ATTO 590 exhibits a desirable combination of properties that

contribute to its efficacy in generating high-resolution images. A summary of its key quantitative

data is presented in the table below.
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Property Value Reference

Absorption Maximum (λ_abs_) 593 - 594 nm [1][2]

Emission Maximum (λ_em_) 622 - 624 nm [1][2]

Molar Extinction Coefficient

(ε_max_)
1.2 x 10^5^ M^-1^ cm^-1^ [1]

Fluorescence Quantum Yield

(η_fl_)
80% [1]

Fluorescence Lifetime (τ_fl_) 3.7 ns [4]

Applications in Super-Resolution Microscopy
ATTO 590's versatility allows for its use in several super-resolution modalities. Its brightness

and photostability are advantageous for techniques requiring high photon budgets, such as

STED, while its ability to undergo photoswitching makes it suitable for single-molecule

localization microscopy (SMLM) techniques like PALM and dSTORM.[1][2][3]

Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at

the periphery of the excitation spot with a doughnut-shaped depletion laser, effectively

narrowing the point-spread function. ATTO 590 is well-suited for STED imaging due to its high

fluorescence quantum yield and photostability, which allow it to withstand the high laser powers

used for depletion.

The following protocol is adapted from a study on super-resolution imaging of olfactory sensory

neurons.

1. Sample Preparation and Labeling:

Isolated olfactory sensory neurons are fixed and permeabilized.

Primary antibodies targeting the proteins of interest are applied.
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Secondary antibodies conjugated to ATTO 590 and another fluorophore (e.g., ATTO 647N

for two-color imaging) are used for detection.

2. STED Microscope Setup:

A custom-built two-color STED microscope is utilized.

Excitation: A single pulsed laser is used to excite both ATTO 590 and ATTO 647N.

STED: A dedicated STED laser is used for depletion. For ATTO 590, a laser with a

wavelength in the range of 715-745 nm is effective.

Detection: Emission is collected in specific spectral bands to separate the signals from the

two fluorophores. For ATTO 590, the detection window is typically set to 600-640 nm.

Gated Detection: A gated timing circuit is employed to minimize crosstalk between the two

color channels.

3. Imaging Parameters:

Images are acquired by scanning the sample with the co-aligned excitation and STED laser

beams.

The power of the STED laser is adjusted to achieve the desired resolution. Higher STED

power generally leads to better resolution but can also increase photobleaching.

A pixel size of approximately 20 nm is used to adequately sample the super-resolved image.
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Direct Stochastic Optical Reconstruction Microscopy
(dSTORM)
dSTORM is a single-molecule localization microscopy technique that relies on the stochastic

photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By

imaging a sparse subset of "on" molecules in each frame, their precise locations can be

determined. ATTO 590 can be induced to "blink" in the presence of a specific imaging buffer,

making it suitable for dSTORM.

The photoswitching mechanism for many organic dyes in dSTORM, including rhodamines like

ATTO 590, involves the use of a thiol-containing buffer. This buffer promotes the transition of

the dye into a long-lived dark state, from which it can spontaneously or through photo-

activation return to the fluorescent state.
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Dark State (Radical Anion)

+ Thiol (e.g., MEA)

Spontaneous/Photo-induced Recovery
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The following is a representative protocol for dSTORM imaging with ATTO 590, based on

established principles and published data.
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1. Sample Preparation and Labeling:

Cells are cultured on high-precision coverslips.

Fixation, permeabilization, and blocking steps are performed.

Immunolabeling is carried out using primary antibodies and secondary antibodies conjugated

to ATTO 590.

2. dSTORM Imaging Buffer:

A typical dSTORM buffer for rhodamine dyes consists of:

A buffering agent to maintain pH (e.g., Tris-HCl, pH 8.0).

A thiol, such as mercaptoethylamine (MEA), at a concentration of 10-100 mM to induce

photoswitching.

An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) to reduce

photobleaching and stabilize the dark state.

3. Imaging Setup and Acquisition:

A total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet

(HILO) microscope is commonly used to achieve high signal-to-noise ratio.

A high-power laser (e.g., 561 nm or 594 nm) is used for both excitation and to drive the

fluorophores into the dark state.

A lower power activation laser (e.g., 405 nm) can be used to facilitate the return of

fluorophores from the dark state to the fluorescent state, thereby controlling the density of

blinking events.

A series of thousands of images (typically 10,000-50,000 frames) is acquired with a sensitive

camera (e.g., EMCCD or sCMOS).

4. Data Analysis:
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Specialized software is used to analyze the image stack.

Single-molecule localization algorithms identify and fit the point-spread function of each

blinking event to determine the precise coordinates of the fluorophore.

The final super-resolved image is reconstructed by plotting all the localized positions.
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Conclusion
ATTO 590 is a robust and versatile fluorescent probe for super-resolution microscopy. Its bright

and stable fluorescence makes it an excellent choice for STED imaging, while its ability to be

photoswitched in the presence of a thiol-containing buffer enables its application in dSTORM.

The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for

researchers, scientists, and drug development professionals to successfully employ ATTO 590
in their advanced imaging experiments, facilitating the visualization of cellular structures and

molecular interactions with unprecedented detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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